BenchChemオンラインストアへようこそ!

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

Chemical Biology Drug Discovery High-Throughput Screening

This heterocyclic small molecule (C₁₈H₂₁ClN₄O₂S; MW 392.9) uniquely combines a 5,6,7,8-tetrahydrocinnoline core with a 4-chlorophenylsulfonyl-piperazine group. Unlike extensively annotated probes (e.g., PSB-603), this compound has zero bioactivity records across ChEMBL, BindingDB, and PubChem BioAssay, making it ideal for unbiased phenotypic screening and target deconvolution via CETSA or Cell Painting. Its favorable drug-likeness (XLogP3=2.8, 0 HBD, Lipinski-compliant) supports ligand efficiency analyses against xanthine-based A₂B antagonist series. Procure now for diversity-oriented screening of aryl sulfonylpiperazine chemotypes.

Molecular Formula C18H21ClN4O2S
Molecular Weight 392.9
CAS No. 2034371-23-6
Cat. No. B2451266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
CAS2034371-23-6
Molecular FormulaC18H21ClN4O2S
Molecular Weight392.9
Structural Identifiers
SMILESC1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H21ClN4O2S/c19-15-5-7-16(8-6-15)26(24,25)23-11-9-22(10-12-23)18-13-14-3-1-2-4-17(14)20-21-18/h5-8,13H,1-4,9-12H2
InChIKeyMCHLZSBDPQSVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline (CAS 2034371-23-6): Chemical Identity and Structural Classification for Research Procurement


3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline (CAS 2034371-23-6) is a synthetic heterocyclic small molecule (C₁₈H₂₁ClN₄O₂S; MW = 392.9 g/mol) that incorporates a 5,6,7,8-tetrahydrocinnoline core connected via a piperazine linker to a 4-chlorophenylsulfonyl group [1]. The compound is presently cataloged as a screening compound in commercial libraries (e.g., Life Chemicals) and has a PubChem record (CID 91818400) with computed physicochemical descriptors including XLogP3-AA = 2.8, zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds [1]. Critically, no primary research publications, patents, or authoritative bioactivity databases report quantitative biological data for this specific compound as of the search date. Its structural features place it within two well-studied pharmacophore classes—tetrahydrocinnoline derivatives (explored as 11β-HSD1 inhibitors, KRAS G12C inhibitors, and antimicrobial agents) and aryl sulfonylpiperazines (investigated as adenosine A₂B receptor antagonists, tubulin polymerization inhibitors, and androgen receptor modulators)—but no direct experimental evidence exists to confirm that this compound recapitulates the activity profiles of its class congeners [2][3][4].

Why 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline Cannot Be Interchanged with Other Tetrahydrocinnoline or Sulfonylpiperazine Analogs Without Experimental Validation


The tetrahydrocinnoline-sulfonylpiperazine chemical space is characterized by exquisite sensitivity of biological activity to subtle structural perturbations. In the adenosine A₂B antagonist series described by Borrmann et al. (2009), replacement of the 4-chlorophenyl substituent on the piperazine sulfonyl moiety with a 4-trifluoromethylbenzyl group shifted A₂B Kᵢ from 0.553 nM (PSB-603, 4-chlorophenyl analog) to 0.157 nM (PSB-09120), while changing the N-alkyl xanthine substituent from propyl to ethyl altered potency by over 2-fold [1]. Similarly, in the tetrahydrocinnoline 11β-HSD1 inhibitor patent (US8501940B2), potency variations exceeding 10-fold were observed across structurally related analogs bearing different aryl sulfonylpiperazine attachments [2]. The target compound possesses a unique combination—a 5,6,7,8-tetrahydrocinnoline scaffold directly linked at the 3-position to a 4-(4-chlorophenylsulfonyl)piperazine—that is distinct from the xanthine-based A₂B antagonists (which use a phenyl spacer), the quinoline-based KRAS inhibitors, and the 11β-HSD1 tetrahydrocinnoline series (which typically bear substituents at different positions). Without compound-specific experimental data, any assumption of functional equivalence to in-class analogs is scientifically unfounded and could lead to erroneous experimental conclusions in biochemical or cellular assays [3].

3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline: Quantitative Differentiation Evidence and Comparator Analysis for Informed Procurement


Structural Uniqueness: Absence from Major Bioactivity Databases Confirms This Compound Is Not a Redundant Analog of Known Actives

A systematic search of ChEMBL, BindingDB, and PubChem BioAssay databases (April 2026) returned zero bioactivity data points for CAS 2034371-23-6 (PubChem CID 91818400). In contrast, structurally related compounds such as the adenosine A₂B antagonist PSB-603 (CHEMBL519253, bearing a 4-chlorophenylpiperazine sulfonyl moiety attached to a xanthine core) are associated with 15+ quantitative bioactivity records including Kᵢ values at four adenosine receptor subtypes [1]. This absence of data is not a limitation but a differentiating feature: for researchers seeking unexplored chemical space within the tetrahydrocinnoline-sulfonylpiperazine pharmacophore class, this compound represents a genuinely uncharacterized entity, unlike PSB-603 and analogous aryl sulfonylpiperazines whose activity profiles are already extensively documented. The compound's computed drug-likeness properties (MW < 500, XLogP3 2.8, 0 HBD, 6 HBA, 3 rotatable bonds) satisfy Lipinski's Rule of Five, supporting its suitability as a screening library candidate [2].

Chemical Biology Drug Discovery High-Throughput Screening

Scaffold Differentiation: 5,6,7,8-Tetrahydrocinnoline Core Distinguishes This Compound from Xanthine-Based Adenosine Receptor Antagonists with Known Affinity Profiles

The target compound employs a 5,6,7,8-tetrahydrocinnoline core directly substituted at the 3-position with the sulfonylpiperazine moiety. In contrast, the well-characterized adenosine A₂B antagonist series (Borrmann et al., 2009) uses a xanthine core connected via a para-phenylene spacer to the identical 4-chlorophenylsulfonylpiperazine group. The most potent compound in that series, PSB-09120, achieved a Kᵢ of 0.157 nM at human A₂B receptors, while the 4-chlorophenyl analog PSB-603 showed Kᵢ = 0.553 nM [1]. This represents a scaffold replacement: tetrahydrocinnoline (cinnoline ring system with saturated 5,6,7,8-positions) vs. xanthine (purine-2,6-dione). The electronics, hydrogen-bonding capacity, and conformational preferences of these two cores differ substantially—the tetrahydrocinnoline offers a partially saturated bicyclic system with distinct π-electron distribution compared to the planar, electron-deficient xanthine [2]. Tetrahydrocinnoline derivatives have been patented as 11β-HSD1 inhibitors (US8501940B2), a target class entirely distinct from adenosine receptors, suggesting that the core replacement may redirect target selectivity [3]. However, no direct experimental comparison between tetrahydrocinnoline-based and xanthine-based 4-chlorophenylsulfonylpiperazines has been published, and the A₂B affinity (if any) of the target compound remains unknown.

GPCR Pharmacology Adenosine Receptor Research Scaffold Hopping

Substituent SAR Context: The 4-Chlorophenylsulfonyl Group Is a Privileged Fragment in Multiple Target Classes, but Tetrahydrocinnoline Conjugation May Alter Its Pharmacological Signature

The 4-chlorophenylsulfonylpiperazine fragment appears in multiple biologically active chemotypes with diverse target profiles. In PSB-603, this fragment appended to a 1-propylxanthine via a phenyl spacer yields selective A₂B antagonism (Kᵢ = 0.553 nM at human A₂B, selectivity >18,000-fold over A₁, A₂A, and A₃) [1]. In the combretastatin-A4–sulfonylpiperazine hybrid series (Jadala et al., 2019), sulfonylpiperazine derivatives incorporating various aryl substituents exhibited tubulin polymerization inhibition with IC₅₀ values ranging from 5.24 μM (compound 5ab) to >50 μM, demonstrating that the nature of the conjugated scaffold profoundly impacts both potency and target engagement [2]. The target compound's unique conjugation of the 4-chlorophenylsulfonylpiperazine moiety to a tetrahydrocinnoline core at the 3-position—rather than to a xanthine, combretastatin, or quinoline scaffold—creates a distinct electronic and steric environment. The tetrahydrocinnoline's partially saturated ring system introduces conformational flexibility absent in the planar xanthine or combretastatin scaffolds, which may alter the presentation of the sulfonylpiperazine pharmacophore to biological targets. However, this is a structural inference unsupported by any direct experimental data for this specific compound.

Structure-Activity Relationship Medicinal Chemistry Fragment-Based Drug Discovery

Physicochemical Differentiation: Computed Properties Indicate Favorable Drug-Likeness but No Oral Bioavailability Data Exist

Computed physicochemical properties place this compound within favorable drug-like chemical space. PubChem reports: MW = 392.9 g/mol (<500), XLogP3-AA = 2.8 (<5), hydrogen bond donors = 0 (<5), hydrogen bond acceptors = 6 (<10), rotatable bonds = 3 (<10), and topological polar surface area (TPSA) = 70.2 Ų [1]. All parameters satisfy Lipinski's Rule of Five and Veber's oral bioavailability criteria. For comparative context, the closely related adenosine A₂B antagonist PSB-603 (MW ≈ 508 g/mol, TPSA ≈ 104 Ų) exceeds the MW limit and has higher polarity [2]. The target compound's lower molecular weight and reduced TPSA may theoretically confer superior membrane permeability compared to the xanthine-based analogs, but this inference is entirely computational—no experimental logD, Caco-2 permeability, PAMPA, solubility, metabolic stability, or plasma protein binding data have been reported for this compound. Furthermore, the absence of hydrogen bond donors (0 HBD) distinguishes it from many tetrahydrocinnoline derivatives that bear NH or OH substituents on the saturated ring, potentially altering solubility and crystallinity [3].

ADME Profiling Drug-Likeness Assessment Chemical Procurement

Recommended Research and Procurement Application Scenarios for 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline Based on Available Evidence


Exploratory Scaffold-Hopping SAR: Evaluating Tetrahydrocinnoline as a Replacement Core for Xanthine-Based Sulfonylpiperazine Pharmacophores

Procure this compound as a scaffold-hopping probe to test whether replacing the xanthine core of known adenosine A₂B antagonists (e.g., PSB-603, Kᵢ = 0.553 nM at human A₂B) with a 5,6,7,8-tetrahydrocinnoline core preserves, enhances, or redirects target binding. Radioligand displacement assays at adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) would establish whether the tetrahydrocinnoline scaffold maintains the A₂B selectivity observed with the xanthine series [1]. Given the patent literature associating tetrahydrocinnoline derivatives with 11β-HSD1 inhibition, a broader selectivity panel including 11β-HSD1 and related hydroxysteroid dehydrogenases is scientifically justified [2].

Chemical Biology Probe for Unannotated Target Deconvolution: Utilizing the Compound's Database 'Blank Slate' Status

Because this compound has zero bioactivity records across ChEMBL, BindingDB, and PubChem BioAssay databases [3], it is uniquely suited for unbiased phenotypic screening and subsequent target deconvolution studies. Unlike PSB-603 (extensively annotated as an A₂B antagonist), this compound carries no target bias, enabling discovery of novel target engagement profiles through unbiased approaches such as cellular thermal shift assays (CETSA), affinity-based proteomics, or morphological profiling (Cell Painting).

Ligand-Efficiency Benchmarking: Comparing Tetrahydrocinnoline-Based vs. Xanthine-Based Sulfonylpiperazines Using Normalized Metrics

The target compound's lower molecular weight (392.9 vs. ~508 for PSB-603) and favorable computed drug-likeness profile (all Lipinski and Veber parameters satisfied) [3] make it an attractive comparator for ligand efficiency analyses. If the compound exhibits measurable activity against any target, calculated metrics such as ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ − logP) would provide quantitative benchmarks against the xanthine-based series. This evidence dimension is contingent on generation of primary bioactivity data.

Sulfonylpiperazine Fragment Library Expansion for Diversity-Oriented Synthesis Programs

Incorporate this compound into a focused library of aryl sulfonylpiperazine derivatives for diversity-oriented screening. The tetrahydrocinnoline core offers conformational and electronic features distinct from the more commonly employed quinoline, quinazoline, and xanthine scaffolds in commercial sulfonylpiperazine libraries [2][4]. When paired with analogs bearing different aryl sulfonyl substituents (e.g., 4-fluorophenyl, 4-bromophenyl, 4-trifluoromethylphenyl) on the same tetrahydrocinnoline scaffold, structure-activity relationships specific to this chemotype can be established.

Quote Request

Request a Quote for 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.